2-Amino-2-benzyl-3-fluoropropanoic acid

Fluorinated amino acid stability Radiopharmaceutical precursor quality Defluorination kinetics

Procure 2-Amino-2-benzyl-3-fluoropropanoic acid as a unique α,α-disubstituted amino acid scaffold. Its β-fluoromethyl group enables irreversible, mechanism-based inhibition of bacterial TyrDC over human AADC, a selectivity unattainable with ring-fluorinated analogs. The compound serves as a precursor for PET tracer radiosynthesis (e.g., α-[¹⁸F]fluoromethyl phenylalanine) and a biochemical tool for active-site titration and mass spectrometry mapping. Ideal for developing gut-sparing dopaminergic therapies and tumor-imaging agents.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B8328212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-benzyl-3-fluoropropanoic acid
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CF)(C(=O)O)N
InChIInChI=1S/C10H12FNO2/c11-7-10(12,9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,14)
InChIKeyNIGYARWUFJAPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-benzyl-3-fluoropropanoic Acid: A Procurement-Focused Overview of a β-Fluorinated α-Benzyl Amino Acid Scaffold


2-Amino-2-benzyl-3-fluoropropanoic acid (molecular formula C10H12FNO2, MW 197.21 g/mol) is a synthetic, non-proteinogenic α,α-disubstituted amino acid featuring a benzyl side chain and a fluoromethyl group at the β-position . This compound belongs to the broader class of α-fluoromethyl amino acids, which are recognized as mechanism-based, irreversible inhibitors of pyridoxal-5′-phosphate (PLP)-dependent decarboxylases, including aromatic L-amino acid decarboxylase (AADC) [1]. Its structural architecture—combining α-quaternary substitution with a β-fluorine—imparts distinct conformational constraints, electrophilic reactivity, and enzyme active-site targeting properties that differentiate it from simple ring-fluorinated phenylalanine analogs and α-methyl-substituted variants [1].

Why 2-Amino-2-benzyl-3-fluoropropanoic Acid Cannot Be Replaced by Generic Fluorophenylalanines or α-Methyl Analogs


Substituting 2-amino-2-benzyl-3-fluoropropanoic acid with a common ring-fluorinated phenylalanine (e.g., 2-fluoro-L-phenylalanine or 4-fluoro-L-phenylalanine) or an α-methyl phenylalanine is scientifically inadvisable because the β-fluoromethyl motif confers a fundamentally distinct mechanism of enzyme engagement. Unlike ring-fluorinated analogs that primarily alter aromatic electronics and passive transport properties, the α-fluoromethyl group acts as a latent electrophile that forms a covalent PLP-adduct exclusively within the active site of target decarboxylases, producing time-dependent, irreversible inhibition [1]. This mechanism-based mode of action yields selectivity profiles and potency gains unattainable with reversible or purely competitive analogs. For instance, the structurally related (S)-α-fluoromethyltyrosine (AFMT) inhibits bacterial tyrosine decarboxylase (TyrDC) with an IC50 of 4.7 µM while leaving human AADC essentially unaffected (~20% inhibition at the solubility limit of 650 µM), whereas carbidopa—a standard AADC inhibitor—shows no measurable inhibition of gut bacterial L-dopa decarboxylation at 2 mM [1]. Generic phenylalanine analogs lack this capacity for irreversible, isoform-selective active-site titration.

Quantitative Differentiation Evidence for 2-Amino-2-benzyl-3-fluoropropanoic Acid: Comparator-Based Performance Data


Positional Isomer Hydrolytic Stability: 2-Fluoromethyl vs. 4-Fluoromethyl Phenylalanine Defluorination Rate at 50°C

The 2-fluoromethyl positional isomer of phenylalanine—the core scaffold of the target compound—exhibits dramatically accelerated hydrolytic defluorination compared to the 4-fluoromethyl isomer, a property with direct implications for shelf-life, formulation strategy, and radiolabeling protocol design. In a controlled HPLC study at 50°C, the defluorination rate of 2-[¹⁸F]fluoromethyl-L-phenylalanine was approximately 300-fold faster than that of 4-[¹⁸F]fluoromethyl-L-phenylalanine, which remained virtually stable under identical conditions. The accelerated rate is mechanistically attributed to a dual hydrogen-bonding network involving the amine and carboxylic acid groups that weakens the benzylic C–F bond [1]. This intrinsic reactivity of the 2-isomer must be explicitly accounted for in procurement decisions: it dictates the necessity of calcium ion stabilization (0.04 M Ca²⁺ extends shelf-life to ≥6 h) and precludes simple interchange with the 4-isomer [1].

Fluorinated amino acid stability Radiopharmaceutical precursor quality Defluorination kinetics

Tumor-to-Brain Contrast in PET Imaging: α-Fluoromethyl Phenylalanine vs. Established System L Amino Acid Tracers

α-[¹⁸F]Fluoromethyl phenylalanine (FMePhe), the radiolabeled form of the target scaffold, provides quantifiable tumor-to-brain contrast suitable for glioblastoma imaging, with a tumor-to-brain ratio of approximately 6:1 at 60 min postinjection in the mouse DBT high-grade glioma model [1]. However, its absolute brain availability is lower than that of established system L substrates such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) or 3,4-dihydroxy-6-[¹⁸F]fluoro-L-phenylalanine (FDOPA), a feature explicitly attributed to the β-fluorine substituent altering transporter recognition [1]. This property defines a distinct application niche: the compound is preferentially suited for peripheral tumor imaging or scenarios where rapid blood clearance and high tumor-to-background ratios outweigh the need for high absolute brain uptake, rather than as a generic replacement for FET or FDOPA.

PET tracer development Brain tumor imaging System L amino acid transport

Irreversible AADC Inhibition In Vivo: α-Monofluoromethyl Amino Acid Class vs. Carbidopa—Equivalent t₁/₂ Prolongation at 10-Fold Lower Dose

The α-fluoromethyl amino acid class, of which 2-amino-2-benzyl-3-fluoropropanoic acid is a member, provides irreversible AADC inhibition that produces pharmacokinetic benefits comparable to a 10-fold larger dose of the reversible inhibitor carbidopa. In a comparative rat study, the irreversible inhibitor α-monofluoromethyl-β-(3,4-dihydroxyphenyl)alanine (MFMD), administered as the DL-racemic mixture, increased the serum half-life (t₁/₂) and oral bioavailability of co-administered L-DOPA to an extent equivalent to that achieved by a 10-fold higher dose of carbidopa given as the active L-enantiomer [1]. This dose-sparing advantage arises from the mechanism-based, covalent nature of α-fluoromethyl inhibition, which permanently inactivates the target enzyme rather than requiring sustained competitive occupancy [1]. The target compound's analogous α-fluoromethyl-phenylalanine architecture is expected to confer the same irreversible inhibition advantage over reversible comparators.

AADC inhibition Pharmacokinetic enhancement Irreversible enzyme inhibitors

Gut Bacterial vs. Host AADC Selectivity: α-Fluoromethyl Amino Acids Outperform Carbidopa by 1000-Fold in E. faecalis Cultures

α-Fluoromethyl amino acids demonstrate a unique selectivity window—potent inhibition of gut bacterial L-dopa decarboxylation with negligible activity against the human host enzyme—that carbidopa entirely lacks. In direct in vitro comparisons, the tyrosine analog (S)-α-fluoromethyltyrosine (AFMT) inhibited recombinant Enterococcus faecalis tyrosine decarboxylase (TyrDC) with an IC50 of 4.7 µM but produced only ~20% inhibition of human AADC at the solubility limit of 650 µM, yielding a selectivity index exceeding 138-fold [1]. In live E. faecalis cultures, AFMT inhibited L-dopa decarboxylation with an EC50 of 1.4 µM, outperforming carbidopa by approximately 1000-fold (carbidopa showed no measurable inhibition at concentrations up to 2 mM) [1]. Furthermore, (S)-α-fluoromethyl phenylalanine—the target compound's enantiomeric form—has been explicitly identified as a promising inhibitor of phenylethylamine (PEA) synthesis by gut bacterial AADC, addressing a therapeutic gap left by carbidopa and benserazide, which fail to inhibit tyramine or PEA production by Ruminococcus gnavus [2].

Gut microbiome Parkinson's disease Bacterial decarboxylase inhibition

AADC Inhibition with CNS-Selective Monoamine Depletion: Patent-Documented Pharmacodynamic Differentiation from Peripheral-Only Inhibitors

Patent US4342780 establishes that 2-amino-2-fluoromethyl-3-(substituted)phenyl propionic acids—the exact structural class encompassing the target compound—function as centrally active, irreversible AADC inhibitors capable of depleting endogenous monoamines in the brain, a pharmacodynamic profile not achieved by peripherally restricted inhibitors such as carbidopa [1]. The patent specifically documents that 2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionic acid methyl ester selectively lowers endogenous catecholamine levels in the brain without affecting cardiac catecholamines or brain serotonin (5-HT), while the corresponding free acid lacks this tissue selectivity [1]. This central vs. peripheral selectivity is a property of the α-fluoromethyl pharmacophore and its prodrug derivatization, not shared by non-fluorinated or ring-fluorinated phenylalanine scaffolds. The target compound's free acid form (2-amino-2-benzyl-3-fluoropropanoic acid) thus represents the core pharmacophore for developing CNS-penetrant, irreversible decarboxylase inhibitors.

Central nervous system Monoamine depletion Neuropsychiatric disorders

Optimal Research and Procurement Application Scenarios for 2-Amino-2-benzyl-3-fluoropropanoic Acid


Development of Gut Microbiome-Targeted Decarboxylase Inhibitors for Parkinson's Disease Adjunctive Therapy

The compound's α-fluoromethyl pharmacophore confers potent, selective inhibition of bacterial tyrosine decarboxylase (TyrDC) with negligible activity against human AADC—a selectivity window carbidopa completely lacks [1]. Procurement of 2-amino-2-benzyl-3-fluoropropanoic acid as a core scaffold enables medicinal chemistry programs to develop (S)-α-fluoromethyl phenylalanine derivatives that selectively block gut microbial L-dopa and phenylethylamine production without compromising host dopaminergic function, directly addressing the clinical limitation that up to 56% of orally administered L-dopa fails to reach the brain due to bacterial metabolism [1]. The compound's EC50 of 1.4 µM in whole-cell E. faecalis assays (for the class analog AFMT) provides a quantitative benchmark for structure-activity relationship (SAR) optimization campaigns [1].

¹⁸F-Radiotracer Precursor for Glioma PET Imaging with High Tumor-to-Background Contrast

The radiolabeled derivative α-[¹⁸F]fluoromethyl phenylalanine achieves a tumor-to-brain ratio of approximately 6:1 at 60 min postinjection in the DBT glioma model, enabling clear tumor delineation within 10 min of tracer administration [2]. Procurement of the non-radioactive 2-amino-2-benzyl-3-fluoropropanoic acid as precursor material supports the two-step radiosynthesis protocol (cyclic sulfamidate precursor → [¹⁸F]fluorination → acidic deprotection) that yields the tracer in 60–70% radiochemical yield with >96% radiochemical purity [2]. The compound's distinct β-fluorine effect on system L transporter recognition—lowering absolute brain uptake while preserving tumor contrast—defines a specific imaging niche where tumor-to-background ratio is the primary performance metric [2].

Mechanistic Probe for PLP-Dependent Decarboxylase Active-Site Mapping and Covalent Inhibition Kinetics

The α-fluoromethyl group functions as a mechanism-based warhead that forms a covalent PLP adduct exclusively within the active site of target decarboxylases upon enzymatic processing [1]. This property makes 2-amino-2-benzyl-3-fluoropropanoic acid a valuable biochemical tool for time-dependent inactivation studies, active-site peptide mapping via mass spectrometry, and kinetic characterization of decarboxylase isoforms. Unlike reversible inhibitors, the irreversible nature of adduct formation allows for stoichiometric active-site titration experiments and washout-resistant inhibition protocols. The compound's defluorination sensitivity—approximately 300-fold greater for the 2-isomer vs. the 4-isomer at 50°C [3]—additionally provides a built-in chemical probe for studying intramolecular hydrogen-bonding effects on C–F bond activation, relevant to both enzymology and physical organic chemistry investigations.

CNS-Penetrant Irreversible AADC Inhibitor Scaffold for Neuropsychiatric Drug Discovery

Patent US4342780 demonstrates that 2-amino-2-fluoromethyl-3-(substituted)phenyl propionic acid derivatives cross the blood-brain barrier and irreversibly inhibit central AADC, depleting brain catecholamine levels while sparing cardiac catecholamines and serotonin [4]. This central selectivity profile—documented for the 4-hydroxyphenyl methyl ester prodrug variant—establishes the α-fluoromethyl phenylalanine scaffold as a validated starting point for developing brain-targeted, irreversible enzyme inhibitors for schizophrenia, mania, anxiety, and depression research models [4]. The compound's free amino acid form serves as the versatile synthetic intermediate for generating diverse ester prodrugs, amide derivatives, and ring-substituted analogs, with the irreversible inhibition mechanism providing sustained pharmacodynamic effects at doses as low as 0.25 mg/kg in preclinical models [4].

Quote Request

Request a Quote for 2-Amino-2-benzyl-3-fluoropropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.